3-Chloro-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxypyridazin-4(1H)-one
Description
This compound is a pyridazinone derivative featuring a 3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran moiety attached to the N1 position of the pyridazinone ring. The presence of multiple hydroxyl groups and a hydroxymethyl group in the tetrahydrofuran substituent distinguishes it from simpler pyridazinones.
Properties
CAS No. |
87008-90-0 |
|---|---|
Molecular Formula |
C9H11ClN2O6 |
Molecular Weight |
278.64 g/mol |
IUPAC Name |
6-chloro-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyridazin-3-one |
InChI |
InChI=1S/C9H11ClN2O6/c10-8-3(14)1-5(15)12(11-8)9-7(17)6(16)4(2-13)18-9/h1,4,6-7,9,13-14,16-17H,2H2 |
InChI Key |
PUECCSPXBNHEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN(C1=O)C2C(C(C(O2)CO)O)O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyridazinone Core
- The pyridazinone ring is typically constructed via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents.
- Chlorination at the 3-position is achieved by selective halogenation using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to avoid over-chlorination or ring degradation.
- Hydroxylation at the 6-position can be introduced either by starting with appropriately substituted precursors or by post-synthetic hydroxylation using oxidizing agents.
Preparation of the Sugar-like Tetrahydrofuran Moiety
- The tetrahydrofuran ring with 3,4-dihydroxy and 5-(hydroxymethyl) substituents corresponds structurally to a ribose or related sugar derivative.
- This moiety is generally prepared from protected sugar derivatives (e.g., protected ribose or furanose forms) to control stereochemistry and prevent side reactions.
- Protection groups such as acetals, silyl ethers, or benzyl ethers are used to mask hydroxyl groups selectively during coupling steps.
Coupling of the Pyridazinone Core and Sugar Moiety
- The key step involves forming the N-glycosidic bond between the nitrogen at position 1 of the pyridazinone and the anomeric carbon of the sugar moiety.
- This is typically achieved by nucleophilic substitution or glycosylation reactions using activated sugar derivatives such as sugar halides, trichloroacetimidates, or thioglycosides.
- Catalysts or promoters like Lewis acids (e.g., BF3·OEt2) or bases may be employed to facilitate the coupling.
- The stereochemistry at the anomeric center is controlled by the choice of protecting groups and reaction conditions.
Detailed Preparation Methods from Patents and Literature
Method from Patent US10463663B2 (2018)
- The patent describes pyridazinone derivatives with various substitutions, including halogenation at the 3-position.
- Preparation involves:
- Synthesizing the pyridazinone core by cyclization of hydrazine derivatives with diketones.
- Selective chlorination using N-chlorosuccinimide in an inert solvent at low temperature.
- Coupling with sugar moieties via nucleophilic substitution at the N-1 position.
- The sugar moiety is introduced as a protected tetrahydrofuran derivative, which is deprotected after coupling to yield the free hydroxyl groups.
- Reaction conditions are optimized to maintain stereochemical integrity and avoid decomposition.
Method from Patent US9931340B2 (2016)
- This patent focuses on pyridazinone compounds as D-amino acid oxidase inhibitors, structurally related to the target compound.
- The preparation involves:
- Formation of the pyridazinone ring system by condensation of hydrazines with β-ketoesters.
- Halogenation at the 3-position using sulfuryl chloride under controlled temperature.
- Attachment of sugar-like substituents via glycosylation using activated sugar donors.
- Emphasis is placed on purification steps such as recrystallization and chromatography to isolate the desired isomer.
Supporting Data from Chemical Databases (PubChem)
- The sugar moiety, 3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, corresponds to a ribose-like structure commonly used in nucleoside analog synthesis.
- Preparation of such sugar derivatives involves multi-step protection and selective functionalization to achieve the desired stereochemistry.
- Coupling to heterocyclic bases is a well-established procedure in nucleoside chemistry, often employing Vorbrüggen glycosylation or similar methods.
Summary Table of Preparation Steps and Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Pyridazinone core synthesis | Cyclization of hydrazine with diketone | Hydrazine hydrate, diketone, solvent (EtOH) | Control temperature to avoid side products |
| 2. Selective chlorination | Halogenation at 3-position | N-chlorosuccinimide (NCS), inert solvent, 0-5°C | Avoid over-chlorination |
| 3. Sugar moiety preparation | Protection and functionalization of ribose | Acetals, silyl ethers, benzyl ethers | Maintain stereochemistry |
| 4. Glycosylation coupling | N-glycosidic bond formation | Activated sugar donor (halide, trichloroacetimidate), Lewis acid catalyst | Control anomeric configuration |
| 5. Deprotection | Removal of protecting groups | Acidic or basic hydrolysis | Yield free hydroxyl groups |
| 6. Purification | Isolation of final compound | Chromatography, recrystallization | Ensure purity and correct isomer |
Research Findings and Optimization Notes
- Selective chlorination is critical; mild halogenating agents and low temperatures improve yield and selectivity.
- Protecting group strategy on the sugar moiety significantly affects the stereochemical outcome of glycosylation.
- Use of Lewis acid catalysts enhances coupling efficiency but requires careful control to prevent sugar degradation.
- Purification techniques such as preparative HPLC or recrystallization are essential to separate regio- and stereoisomers.
- Scale-up considerations include solvent choice and reaction time optimization to maintain product integrity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s tetrahydrofuran substituent provides a hydrophilic, carbohydrate-like structure absent in other analogs, which typically feature aryl, alkyl, or fused heterocyclic groups .
Key Observations :
- The target compound’s synthesis likely requires protective-group chemistry for hydroxyl-rich substituents, contrasting with simpler alkylation () or cyclization () methods.
- and involve multi-step functionalization (e.g., nitrophenyl incorporation, hydrazone formation), highlighting the target’s relative synthetic complexity .
Key Observations :
- The target’s hydroxyl groups may favor interactions with hydrophilic binding pockets (e.g., ATP-binding sites in kinases), whereas and ’s lipophilic compounds might target membranes or hydrophobic enzymes .
Biological Activity
3-Chloro-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxypyridazin-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C13H14ClN3O6
- Molecular Weight : 331.72 g/mol
- IUPAC Name : this compound
The presence of hydroxyl groups and a tetrahydrofuran moiety suggests potential interactions with biological targets, particularly in enzymatic processes.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of pyridazinones have shown efficacy against various bacterial strains. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
Studies have demonstrated that the compound may possess anticancer properties. A notable study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's structural features allow it to interact with DNA and inhibit topoisomerase activity, which is crucial for cancer cell proliferation.
Enzyme Inhibition
The biological activity of this compound is also attributed to its role as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cell signaling pathways, which are often dysregulated in cancer and other diseases. This inhibition can lead to reduced cell proliferation and increased apoptosis in affected tissues.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Antimicrobial Efficacy | Tested against E. coli and S. aureus; showed significant inhibition at low concentrations. | Suggests potential as a broad-spectrum antimicrobial agent. |
| Study 2 : Anticancer Activity | Induced apoptosis in breast cancer cell lines; activation of caspase pathways observed. | Indicates promising anticancer effects warranting further investigation. |
| Study 3 : Enzyme Inhibition | Inhibited kinase activity in vitro; led to decreased phosphorylation of target proteins. | Supports the role of the compound as a therapeutic agent in kinase-related diseases. |
The mechanisms underlying the biological activities of this compound involve:
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription.
- Enzyme Interaction : It acts as a competitive inhibitor for various enzymes, altering metabolic pathways.
- Cell Signaling Modulation : By inhibiting kinases, it affects downstream signaling cascades that regulate cell growth and survival.
Q & A
Basic: How can the synthesis of this compound be optimized for yield and purity?
Methodological Answer:
Optimization involves solvent selection, base strength, and reaction time. For pyridazinone derivatives, demonstrates that using dioxane as a solvent with aqueous KOH (1:1 molar ratio) at reflux (90–100°C) promotes cyclization while minimizing side reactions. A typical procedure involves adding KOH (13.4 mmol) to a dioxane solution of the precursor, followed by stirring for 6–8 hours. Yields can exceed 70% when intermediates like 4-alkynyl-5-chloro derivatives are purified via silica gel chromatography prior to cyclization . Contaminants such as unreacted alkynes or dehalogenated by-products are reduced by controlling stoichiometry and reaction time.
Basic: What spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
A combination of techniques is critical:
- NMR (¹H/¹³C): Assigns proton environments (e.g., hydroxyl groups at δ 10–12 ppm, pyridazinone ring protons at δ 6.5–8.5 ppm) and confirms substitution patterns.
- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks, as shown in for a related pyridazinone hydrate (R-factor = 0.055, data-to-parameter ratio = 18.1) .
- IR Spectroscopy: Identifies carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and hydroxyl (broad peak ~3200–3500 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ within 2 ppm error).
Basic: What are common by-products during synthesis, and how are they addressed?
Methodological Answer:
Common by-products include:
- Dechlorinated intermediates due to harsh basic conditions. Mitigated by using milder bases (e.g., K₂CO₃) or shorter reaction times.
- Dimerization products from alkynyl precursors. shows that maintaining anhydrous conditions and inert atmospheres (N₂/Ar) reduces this risk.
- Hydrolysis by-products (e.g., free hydroxyl groups). Controlled pH during workup (neutralization with dilute HCl) minimizes hydrolysis .
Advanced: How do substituents on the pyridazinone ring influence reactivity in nucleophilic substitutions?
Methodological Answer:
Electron-withdrawing groups (Cl, OH) enhance electrophilicity at the C-3 and C-6 positions. For example:
- Chloro substituents activate the ring for nucleophilic aromatic substitution (e.g., with amines or thiols), as seen in for fluorophenoxy substitutions.
- Hydroxyl groups participate in intramolecular hydrogen bonding ( ), stabilizing transition states but potentially reducing solubility. Computational studies () using DFT can predict charge distribution and reactive sites. Substituent effects are quantified via Hammett σ constants or Fukui indices .
Advanced: What computational methods predict the compound’s electronic properties and stability?
Methodological Answer:
- DFT Studies: Used to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui functions (). For example, B3LYP/6-31G(d) basis sets model π-π stacking interactions in crystal structures.
- Molecular Dynamics (MD): Simulates solvent effects on conformational stability, particularly for the tetrahydrofuran moiety.
- Docking Studies: Predict binding affinities if the compound has biological targets (e.g., enzyme active sites). Tools like AutoDock Vina or Schrödinger Suite are recommended .
Advanced: How does the tetrahydrofuran moiety affect conformational stability?
Methodological Answer:
The tetrahydrofuran ring adopts a chair or envelope conformation, stabilized by hydrogen bonding between the 3,4-dihydroxy groups and pyridazinone carbonyl. ’s X-ray data (dihedral angles: 5–15°) shows restricted rotation around the C-N glycosidic bond, enhancing rigidity. Solvent polarity also modulates stability: polar solvents (e.g., DMSO) disrupt intramolecular H-bonds, increasing conformational flexibility .
Basic: What purification methods are recommended for this compound?
Methodological Answer:
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates polar by-products.
- Recrystallization: Use ethanol/water mixtures (80:20) to exploit solubility differences.
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers or diastereomers, if present .
Advanced: How can regioselectivity challenges in functionalization be addressed?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups: The 6-hydroxy group directs electrophiles to the C-5 position via hydrogen bonding.
- Catalytic Systems: Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) selectively functionalize the pyridazinone ring at electron-deficient positions. uses CuI/L-proline catalysts for Ullmann-type couplings with fluorophenols.
- Protection/Deprotection: Temporary silylation of hydroxyl groups (e.g., TBSCl) prevents unwanted side reactions during halogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
